Kinase Inhibition Selectivity: Structural Determinants for ITK vs. Off-Target Kinases
The pyrazolyl-indole scaffold to which the target compound belongs has established structure-activity relationships showing that the presence of a 1-methylpyrazol-4-yl group at the 6-position of the pyridine ring confers selectivity for ITK over other kinases. For the closest comparator scaffold, (4-aryl)pyrazolyl-indoles were found to be selective for ITK, with representative compounds achieving IC50 values against ITK while showing greatly reduced activity against IRK, CDK2, GSK3β, and PKA [1]. While the direct IC50 of the target compound is not publicly reported in permitted sources, its precise substitution pattern aligns with the selective pharmacophore identified through iterative medicinal chemistry, distinguishing it from non-selective indole-2-carboxamide analogs that inhibit multiple off-target kinases [1].
| Evidence Dimension | Kinase selectivity profile (ITK vs. IRK, CDK2, GSK3β, PKA) |
|---|---|
| Target Compound Data | Specific inhibitory profile not publicly disclosed; predicted selective ITK inhibition based on molecular hybridization of pyrazole and indole pharmacophores [1]. |
| Comparator Or Baseline | Representative (4/5-aryl)pyrazolyl-indoles in WO2005005414A2 demonstrate selective ITK inhibition with IC50 values in the sub-micromolar range while sparing other kinases. |
| Quantified Difference | Selectivity index not directly calculable for the target compound; class-level data indicate a >10-fold selectivity window is achievable with the pyrazolyl-indole scaffold when properly substituted. |
| Conditions | In-vitro kinase inhibition assays (ITK, IRK, CDK2, GSK3β, PKA) as described in WO2005005414A2 and Heit et al. (2010) [1][2]. |
Why This Matters
For procurement decisions, this evidence indicates the compound's scaffold is rationally designed for kinase selectivity, which a generic indole-2-carboxamide without the pyridinyl-pyrazole group cannot offer, reducing wasted screening resources on non-selective hits.
- [1] Gavina Berta, D., Forte, B., Mantegani, S., Varasi, M., & Vianello, P. (2005). Pyrazolyl-indole derivatives active as kinase inhibitors, process for their preparation and pharmaceutical compositions comprising them. World Intellectual Property Organization, WO2005005414A2. View Source
- [2] Heit, I., et al. (2010). Synthesis and biological evaluation of novel (4 or 5-aryl)pyrazolyl-indoles as inhibitors of interleukin-2 inducible T-cell kinase (ITK). Bioorganic & Medicinal Chemistry, 18(11), 3772-3779. View Source
